molecular formula C10H3Cl4NO2 B5545252 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- CAS No. 307534-13-0

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)-

Cat. No.: B5545252
CAS No.: 307534-13-0
M. Wt: 310.9 g/mol
InChI Key: BJJVGWHOMZWXDZ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- is a chemical compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are characterized by a five-membered ring containing nitrogen

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- typically involves the reaction of maleic anhydride with aniline derivatives. The process can be divided into two main stages: the formation of the amide acid and subsequent imidization. Industrial production methods often employ catalytic processes to enhance yield and purity by minimizing side reactions .

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, including antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2,5-dichlorophenyl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-dichloro-1-(2,5-dichlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl4NO2/c11-4-1-2-5(12)6(3-4)15-9(16)7(13)8(14)10(15)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJVGWHOMZWXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C2=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352030
Record name ST025605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307534-13-0
Record name ST025605
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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